molecular formula C22H21NO5S B15240224 3-{[Benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid

3-{[Benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid

Cat. No.: B15240224
M. Wt: 411.5 g/mol
InChI Key: SMWMQCFZCYLJSZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-{[Benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid involves several steps. Typically, the preparation starts with the reaction of benzylamine with 2-ethoxybenzenesulfonyl chloride to form the intermediate benzyl(2-ethoxyphenyl)amine. This intermediate is then reacted with 3-sulfobenzoic acid under specific conditions to yield the final product . Industrial production methods for this compound are not widely documented, but laboratory synthesis typically involves standard organic synthesis techniques.

Chemical Reactions Analysis

3-{[Benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[Benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[Benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, making it useful in proteomics research. The compound can also participate in various biochemical pathways, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar compounds to 3-{[Benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid include:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research applications.

Properties

Molecular Formula

C22H21NO5S

Molecular Weight

411.5 g/mol

IUPAC Name

3-[benzyl-(2-ethoxyphenyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C22H21NO5S/c1-2-28-21-14-7-6-13-20(21)23(16-17-9-4-3-5-10-17)29(26,27)19-12-8-11-18(15-19)22(24)25/h3-15H,2,16H2,1H3,(H,24,25)

InChI Key

SMWMQCFZCYLJSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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